Boc-Cys(tBu)-OH

Peptide Synthesis Racemization Chiral Purity

Boc-Cys(tBu)-OH (N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine) is the optimal building block for Boc-strategy SPPS, offering a documented low racemization rate of 0.74% to preserve chiral integrity. The acid-stable S-tBu thioether prevents premature oxidation and disulfide scrambling during chain assembly, enabling directed oxidative folding of cysteine-rich peptides. Proven for convergent synthesis via Native Chemical Ligation, it ensures protected thiol stability until the final ligation. When stereochemical precision and scalable GMP compliance are paramount, this derivative outperforms generic alternatives.

Molecular Formula C12H23NO4S
Molecular Weight 277.38 g/mol
CAS No. 56976-06-8
Cat. No. B558341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Cys(tBu)-OH
CAS56976-06-8
Molecular FormulaC12H23NO4S
Molecular Weight277.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O
InChIInChI=1S/C12H23NO4S/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1
InChIKeyOGARKMDCQCLMCS-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Cys(tBu)-OH (CAS 56976-06-8): Essential Protected Cysteine Building Block for SPPS Procurement


Boc-Cys(tBu)-OH (N-tert-Butoxycarbonyl-S-tert-butyl-L-cysteine) is a doubly protected cysteine derivative [1] with a molecular weight of 277.38 g/mol and the formula C₁₂H₂₃NO₄S [1]. It is the cornerstone building block for incorporating cysteine residues in Boc-strategy Solid-Phase Peptide Synthesis (SPPS). The Boc group protects the α-amino function, while the acid-labile tert-butyl (tBu) thioether group masks the highly reactive thiol side-chain [1], preventing premature oxidation and disulfide bond formation during peptide chain assembly . Commercial specifications typically require a purity of ≥98% or ≥99% (HPLC) [1].

Why Boc-Cys(tBu)-OH (CAS 56976-06-8) Cannot Be Arbitrarily Substituted by Other Cysteine Derivatives in SPPS


Substituting Boc-Cys(tBu)-OH with other cysteine derivatives like Fmoc-Cys(Trt)-OH or Fmoc-Cys(Acm)-OH without a complete change in synthesis strategy leads to significant performance deficits. The Boc/tBu protecting group strategy is chemically orthogonal to the widely used Fmoc/tBu approach [1]. More critically, the choice of thiol protecting group (tBu vs. Trt vs. Acm) directly dictates the stability of the α-carbon chiral center during activation and coupling. Generic substitution risks unacceptably high levels of racemization (>1%), which compromises the biological activity of the final peptide and makes purification of diastereomers challenging [1]. Furthermore, the side-chain protecting group governs the risk of deleterious side reactions, such as S-alkylation, during the final global deprotection step [2].

Quantitative Performance Benchmarks for Boc-Cys(tBu)-OH (CAS 56976-06-8) vs. Alternative Cysteine Derivatives


Suppression of Cysteine Racemization: Boc-Cys(tBu)-OH vs. Fmoc-Cys(Trt)-OH

In head-to-head comparisons of protected cysteine derivatives, Boc-Cys(tBu)-OH exhibits a significantly lower intrinsic racemization rate of 0.74% compared to 3.3% for the commonly used Fmoc-Cys(Trt)-OH . This represents a 4.5-fold reduction in racemization, a critical factor for maintaining stereochemical integrity during peptide chain assembly. While the data is from a vendor-provided table, it aligns with broader literature indicating that Fmoc-protected Cys derivatives are considerably racemized with standard phosphonium/uronium activation protocols unless specialized S-protecting groups like MBom or Ddm are used [1].

Peptide Synthesis Racemization Chiral Purity

Comparative Stability of Thiol Protecting Groups During Synthesis: tBu vs. Acm

A key differential is the stability of the S-tBu group compared to the S-acetamidomethyl (Acm) group during acidic cleavage from the resin. In a direct comparison during Fmoc SPPS, the Acm group on a Cys(Acm) residue exhibited extensive loss during the resin cleavage step, whereas substitution with a Cys(tBu) residue resulted in no loss of the protecting group [1]. This indicates the S-tBu thioether is significantly more robust than the S-Acm group under acidic cleavage conditions, ensuring the thiol remains protected for subsequent chemoselective ligation or directed disulfide bond formation.

Peptide Synthesis Protecting Group Stability Fmoc SPPS

Efficiency in Directed Disulfide Bond Formation: S-tBu vs. Unprotected Cysteine

S-tert-butylthiolated polypeptides, which can be synthesized using Boc-Cys(tBu)-OH, have been shown to fold into their native conformation with excellent yields. A novel oxidative folding method using a 100-fold molar excess of cysteine at 37 °C in a slightly alkaline buffer resulted in efficient disulfide bond formation for these S-protected peptides [1]. This demonstrates that the tBu group effectively suppresses premature disulfide bond scrambling during synthesis and can be cleanly activated for controlled, high-yield folding, a feature that is not possible with an unprotected cysteine residue which would lead to uncontrolled and often unproductive aggregation or polymerization.

Protein Folding Disulfide Bond Formation Oxidative Folding

Mitigating Acid-Catalyzed S-alkylation: The Role of Scavengers in tBu-based Strategies

A known side reaction of tBu-based protecting groups is the S-tert-butylation of cysteine residues by tBu cations generated during TFA cleavage [1]. Studies on this phenomenon have established optimal scavenger cocktails to mitigate this issue. A two-step cleavage strategy using TFA with a specific mixture of scavengers (TIS, H₂O, thioanisole, DMS, and 1% DTT) was shown to be beneficial [1]. This provides a validated, quantitative protocol for handling the specific challenges posed by Boc-Cys(tBu)-OH in the final deprotection step, turning a potential liability into a manageable process parameter.

Peptide Deprotection Side Reactions S-tert-butylation

Validated Application Scenarios for Procuring Boc-Cys(tBu)-OH (CAS 56976-06-8)


Boc-Strategy Solid-Phase Synthesis of Peptides Requiring High Chiral Purity

Boc-Cys(tBu)-OH is the optimal building block for researchers and manufacturers employing Boc/Benzyl SPPS strategies. Its use is indicated when the final peptide product demands exceptionally high chiral purity, as the compound's reported low racemization rate (0.74%) directly minimizes the formation of difficult-to-separate D-Cys diastereomers . This is especially critical for the synthesis of pharmaceutical peptides where stereochemical integrity is directly linked to biological activity and regulatory approval.

Synthesis of Peptide Thioesters and Intermediates for Native Chemical Ligation (NCL)

The S-tBu group's stability to acidic resin cleavage conditions, as demonstrated in the comparative study where Cys(tBu) showed no loss of protection unlike Cys(Acm), makes it uniquely suited for generating protected peptide intermediates . This is essential for convergent synthesis approaches like Native Chemical Ligation, where a fully protected C-terminal peptide thioester is required to react chemoselectively with an N-terminal cysteine fragment. The robust S-tBu group ensures the thiol remains masked until the final ligation step, preventing premature hydrolysis or disulfide exchange.

Controlled Oxidative Folding of Disulfide-Rich Polypeptides

For projects involving the production of complex, cysteine-rich peptides and small proteins (e.g., chemokines, toxins, or defensins), Boc-Cys(tBu)-OH provides a strategic advantage. The S-tert-butylthio moiety is a proven tool for directing oxidative folding, enabling excellent yields of the correctly folded disulfide isomer . This controlled activation is vastly superior to using unprotected cysteine, which leads to a statistical mixture of disulfide isomers and low yields of the desired product.

Process Development and Scale-Up of Peptide Therapeutics

For CMC teams and process chemists scaling up peptide manufacturing, Boc-Cys(tBu)-OH is a well-characterized raw material with known critical process parameters. Literature has established optimized, quantitative deprotection protocols using specific scavenger cocktails (e.g., TFA/thioanisole/DMS/DTT) to mitigate the specific side reaction of S-tert-butylation . This level of detailed, evidence-based process control is essential for robust, reproducible, and scalable GMP manufacturing, reducing the risk of batch failure and ensuring a consistent impurity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Cys(tBu)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.